Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14F3N. It is a derivative of cyclohexylmethanamine, where a trifluoromethyl group is attached to the phenyl ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The synthesis of this compound can begin with the bromination of cyclohexylmethanamine to form cyclohexylmethyl bromide. This intermediate can then undergo nucleophilic substitution with a trifluoromethyl phenyl anion.
Reductive Amination: Another method involves the reductive amination of cyclohexylmethanamine with a trifluoromethyl phenyl ketone. This reaction typically requires a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Sodium cyanoborohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine oxide.
Reduction: Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine.
Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the interaction of trifluoromethyl groups with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid
N-cyclohexyl-3-(3-(trifluoromethyl)phenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Properties
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N.ClH/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQPCBVCLVSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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